molecular formula C11H16BrNO2S B7454018 5-bromo-2,4-dimethyl-N-propylbenzenesulfonamide

5-bromo-2,4-dimethyl-N-propylbenzenesulfonamide

Cat. No.: B7454018
M. Wt: 306.22 g/mol
InChI Key: CAONXYGZYHZISU-UHFFFAOYSA-N
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Description

5-bromo-2,4-dimethyl-N-propylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BDBS and belongs to the class of sulfonamide compounds.

Mechanism of Action

The mechanism of action of 5-bromo-2,4-dimethyl-N-propylbenzenesulfonamide is not fully understood. However, it is believed that the compound can interact with proteins or enzymes that have a histidine tag. The sulfonamide group of the compound can bind to the metal ions on the resin, which in turn can bind to the histidine tag. This interaction can help in the purification of the protein or enzyme.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that the compound can cause cytotoxicity in certain cancer cells. This property makes it a potential candidate for anticancer drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-2,4-dimethyl-N-propylbenzenesulfonamide in lab experiments is its ability to bind to metal ions. This property makes it a useful tool for protein purification. However, one of the limitations of using this compound is its cytotoxicity. This property can limit its use in certain experiments.

Future Directions

For the compound include the development of new anticancer drugs and the modification of the compound to improve its binding affinity to metal ions.

Synthesis Methods

The synthesis of 5-bromo-2,4-dimethyl-N-propylbenzenesulfonamide involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

5-bromo-2,4-dimethyl-N-propylbenzenesulfonamide has been used in various scientific research applications. One of the most common applications is as a ligand for metal-ion affinity chromatography. This compound has a sulfonamide group that can bind to metal ions such as nickel or cobalt. This property is used to purify proteins or enzymes that have a histidine tag.

Properties

IUPAC Name

5-bromo-2,4-dimethyl-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-4-5-13-16(14,15)11-7-10(12)8(2)6-9(11)3/h6-7,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAONXYGZYHZISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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